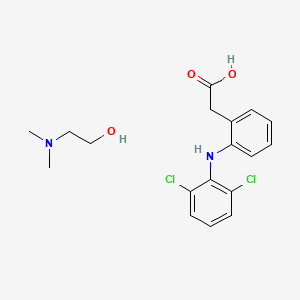
Diclofenac deanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diclofenac deanol is a useful research compound. Its molecular formula is C18H22Cl2N2O3 and its molecular weight is 385.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Pain Management
Diclofenac deanol is primarily utilized for its analgesic properties in the treatment of acute and chronic pain conditions. It functions by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins that mediate pain and inflammation. Studies indicate that this compound may offer improved pain relief compared to traditional diclofenac formulations due to its enhanced absorption characteristics .
1.2 Anti-inflammatory Effects
The compound is effective in managing inflammatory conditions such as osteoarthritis and rheumatoid arthritis. Its ability to reduce inflammatory markers has been documented in multiple clinical settings, demonstrating a significant decrease in pain and swelling among patients .
1.3 Ophthalmic Uses
this compound is also approved for ophthalmic applications, particularly in post-operative settings for cataract surgery. It helps alleviate ocular inflammation and pain associated with surgical procedures, enhancing patient comfort during recovery .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound shows superior solubility compared to other diclofenac salts. Research indicates that it achieves higher plasma concentrations more rapidly, which may lead to quicker therapeutic effects . The following table summarizes key pharmacokinetic parameters:
| Parameter | Value |
|---|---|
| Solubility (mg/mL) | 0.00447 |
| Bioavailability (%) | 100% (theoretical) |
| Peak Plasma Concentration | 10-40 minutes post-administration |
| Half-life (hours) | 1-2 |
Case Studies and Clinical Evidence
3.1 Safety Profile
While this compound is generally considered safe, there have been rare reports of adverse reactions, including anaphylaxis. A notable case involved a patient who developed severe allergic symptoms following intravenous administration of this compound, underscoring the importance of monitoring for hypersensitivity reactions in susceptible individuals .
3.2 Efficacy in Specific Conditions
Clinical trials have demonstrated the efficacy of this compound in treating conditions such as biliary colic and migraine headaches. In one study, patients reported significant pain relief within hours of administration, suggesting rapid onset of action .
Eigenschaften
CAS-Nummer |
81811-14-5 |
|---|---|
Molekularformel |
C18H22Cl2N2O3 |
Molekulargewicht |
385.3 g/mol |
IUPAC-Name |
2-[2-(2,6-dichloroanilino)phenyl]acetic acid;2-(dimethylamino)ethanol |
InChI |
InChI=1S/C14H11Cl2NO2.C4H11NO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;1-5(2)3-4-6/h1-7,17H,8H2,(H,18,19);6H,3-4H2,1-2H3 |
InChI-Schlüssel |
AINBLHPPOHIAEC-UHFFFAOYSA-N |
SMILES |
CN(C)CCO.C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl |
Kanonische SMILES |
CN(C)CCO.C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















